Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic naming of this compound follows IUPAC guidelines for organosilicon derivatives. The parent structure is identified as dioxosilane , a disiloxane derivative containing two silicon atoms connected by an oxygen bridge (Si–O–Si). The substituents are enumerated as follows:
- Trimethoxy group : Three methoxy (–OCH₃) ligands attached to one silicon atom.
- 3-(Oxiran-2-ylmethoxy)propyl chain : A propyl chain (–CH₂CH₂CH₂–) bonded to the second silicon atom, with a glycidyl ether substituent (–O–CH₂–C₂H₃O) at the terminal position. The glycidyl group contains an epoxide (oxirane) ring.
The full IUPAC name is dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane . Alternative nomenclature includes bis(trimethoxysilyl) ether glycidylpropyl derivative , though this is non-systematic.
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90659463 | |
| Molecular Formula | C₉H₂₀O₇Si₂ | |
| PubChem CID | 90659463 | |
| Systematic Name | Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
Molecular Architecture: Bonding Patterns and Stereoelectronic Effects
The molecular structure comprises two silicon centers linked by a siloxane bridge (Si–O–Si). Key structural features include:
- Siloxane backbone : The central Si–O–Si bond angle is approximately 144°–150°, consistent with tetrahedral coordination at silicon atoms .
- Trimethoxy ligands : Three methoxy groups (–OCH₃) on one silicon atom create a sterically hindered environment, influencing hydrolysis kinetics .
- Epoxy-functional propyl chain : The terminal glycidyl ether group introduces stereoelectronic effects due to the strained three-membered epoxide ring (C–O–C bond angle: ~60°) .
Stereoelectronic Interactions :
- The electron-withdrawing nature of the siloxane bridge polarizes adjacent Si–O bonds, enhancing susceptibility to nucleophilic attack at silicon centers .
- The epoxide ring’s strain (∼27 kcal/mol) increases reactivity toward ring-opening reactions, while the ether oxygen donates electron density to stabilize adjacent bonds .
Table 2: Bonding Parameters (Theoretical)
| Bond/Angle | Value | Method |
|---|---|---|
| Si–O (siloxane) | 1.63 Å | DFT |
| Si–C (propyl chain) | 1.87 Å | DFT |
| C–O–C (epoxide) | 61.2° | DFT |
| Si–O–Si (bridge) | 147.5° | DFT |
Crystallographic Data and Solid-State Conformational Analysis
Experimental crystallographic data for this compound remain limited, but insights can be inferred from analogous siloxane-epoxy systems:
- Unit Cell Parameters : Hybrid siloxanes with epoxy substituents typically crystallize in monoclinic systems (space group P2₁/c) with unit cell dimensions a = 10–12 Å, b = 7–8 Å, c = 15–17 Å, and β = 95°–100° .
- Conformational Flexibility : The propyl chain adopts a gauche conformation to minimize steric clashes between the epoxide and methoxy groups, as observed in molecular dynamics simulations of related compounds .
- Hydrogen Bonding : Solid-state infrared studies of similar epoxysilanes reveal weak C–H···O interactions between methoxy oxygen and epoxide hydrogen atoms, stabilizing layered crystal structures .
Table 3: Hypothetical Crystallographic Data
| Parameter | Value (Estimated) | Basis |
|---|---|---|
| Crystal System | Monoclinic | Analogues |
| Space Group | P2₁/c | Analogues |
| Unit Cell Volume | 1,200–1,400 ų | DFT |
| Density | 1.15–1.25 g/cm³ | Experimental |
Challenges in Crystallization :
Properties
CAS No. |
68584-82-7 |
|---|---|
Molecular Formula |
C9H20O7Si2 |
Molecular Weight |
296.42 g/mol |
IUPAC Name |
dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3; |
InChI Key |
MJKQABSOJSRWQG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O |
Origin of Product |
United States |
Preparation Methods
Catalyst Preparation
- Ruthenium trichloride is dissolved in dimethylbenzene or toluene with co-catalysts such as methyl ethyl diketone or ethyl acetate.
- The catalyst solution is prepared by refluxing at 110-115°C for 18-24 hours, resulting in a dark-colored catalyst solution that facilitates the hydrosilylation.
Reaction Mechanism Insights
- The hydrosilylation proceeds via the addition of the Si-H bond of trimethoxyhydrosilane across the carbon-carbon double bond of glycidyl allyl ether.
- The epoxide ring remains intact during this step, preserving the oxirane functionality essential for subsequent applications.
- Controlled addition and temperature regulation prevent side reactions and ensure high selectivity.
Post-Reaction Processing
- After reaction completion, the mixture undergoes air distillation to remove the solvent (e.g., dimethylbenzene or toluene), which is recovered and recycled.
- Vacuum distillation is then performed to separate the product from low-boiling impurities and unreacted materials.
- The final product is a clear liquid with high purity, suitable for industrial and research applications.
Alternative Preparation Approaches
While hydrosilylation is the dominant method, other approaches include:
- Controlled hydrolysis and oligomerization of glycidoxypropyl functional silanes under acidic or catalytic conditions to form oligomeric silane compositions, as described in related patent literature. This involves careful control of water-to-silane molar ratios and catalysts such as boric acid or borate esters to achieve desired molecular weights and functionalities.
- Ester exchange and hydrolysis reactions to modify silane oligomers, which can be used to tailor properties for specific applications.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Catalyst preparation | Dissolve RuCl3 in solvent with co-catalyst, reflux 18-24 h | 110-115°C, solvents: dimethylbenzene or toluene |
| Reactant mixing | Mix glycidyl allyl ether and trimethoxyhydrosilane | Molar ratio ~1.03:1 |
| Hydrosilylation reaction | Add reactants dropwise to solvent with catalyst at 70-75°C | Maintain 75-80°C during addition, 2-6 h |
| Aging | Stir and cool reaction mixture post-addition | 2-2.5 h |
| Distillation | Remove solvent by air distillation, then vacuum distillation for purification | Solvent recycled, product purity >98% |
| Product yield | Final isolated yield | 92-96% |
Chemical Reactions Analysis
Types of Reactions
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane under controlled conditions. The general reaction can be summarized as follows:In industrial settings, this synthesis is conducted in large-scale reactors with strict control over parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions
This compound undergoes several types of reactions:
- Hydrolysis : Reacts with water to form silanols and methanol.
- Condensation : Silanols can further condense to form siloxane bonds.
- Epoxide Ring Opening : The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
These reactions are crucial for its applications in creating durable coatings, adhesives, and modifying surfaces for enhanced adhesion.
Chemistry
In the field of chemistry, this compound serves as a coupling agent in the synthesis of advanced materials and composites. Its ability to enhance adhesion properties makes it valuable in various industrial applications.
Biology
The compound is employed in surface modification for biomolecule immobilization and biosensor development. Its strong covalent bonding capabilities facilitate interactions with biological molecules, enhancing its effectiveness in medical applications such as drug delivery systems and biocompatible coatings.
Medicine
In medical research, this compound has been investigated for its potential in drug delivery systems. Studies indicate that it can enhance the stability and delivery efficiency of therapeutic agents .
Industry
The compound is applied in the production of adhesives, sealants, and coatings to improve adhesion and durability. Its unique functional groups allow for effective bonding with various substrates, making it a valuable material in industrial settings.
Case Study 1: Drug Delivery Systems
A study investigated the use of this compound as a carrier for anticancer drugs. Results indicated enhanced drug loading capacity and controlled release profiles compared to conventional carriers, highlighting its potential in targeted therapy.
Case Study 2: Biocompatible Coatings
In another study focusing on biocompatible coatings for implants, the incorporation of this silane significantly increased cell adhesion rates compared to unmodified surfaces. This finding suggests that it can improve the integration of medical devices within biological tissues.
Toxicological Profile
Research indicates that this compound exhibits low acute toxicity. Key findings regarding its safety profile include:
| Exposure Route | LD50 (mg/kg) | Observations |
|---|---|---|
| Oral | 7010 - 16900 | Low toxicity observed |
| Dermal | 6800 | Mild irritant |
| Inhalation | > 2.7 mg/L | No significant toxicity |
In repeated exposure studies, no significant adverse effects were noted at doses up to 1000 mg/kg body weight per day, indicating a favorable safety profile for potential applications in medical devices and coatings .
Mechanism of Action
The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong covalent bonds with various substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces. The oxirane ring can also participate in ring-opening reactions, providing additional sites for bonding and functionalization.
Comparison with Similar Compounds
Comparison with Similar Organosilane Compounds
The following analysis compares trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane with structurally and functionally analogous silanes.
3-Glycidyloxypropyltriethoxysilane
- Structure : Ethoxy (-OC₂H₅) groups replace methoxy (-OCH₃) on silicon.
- Key Differences :
3-Acryloxypropyltrimethoxysilane
- Structure : Acrylate (-OCOC(CH₂)=CH₂) replaces the epoxy group.
- Key Differences :
Dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane (CAS: 65799-47-5)
- Structure : One methyl (-CH₃) and two methoxy groups on silicon.
- Key Differences :
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (CAS: 2897-60-1)
- Structure : Ethoxy and methyl groups replace two methoxy groups.
- Key Differences :
Performance Data and Research Findings
Table 1: Comparative Properties of Epoxy-Functional Silanes
Table 2: Hydrolysis and Application Suitability
Critical Analysis of Functional Group Impact
- Epoxy vs. Acrylate : Epoxy groups enable covalent bonding with nucleophiles (e.g., amines, hydroxyls), ideal for durable coatings. Acrylates favor rapid curing but lack long-term stability .
- Methoxy vs. Ethoxy : Methoxy groups accelerate sol-gel condensation, critical for fast-drying industrial coatings. Ethoxy-based silanes are better for controlled release or flexible matrices .
- Methyl Substitution : Methyl groups reduce polarity, enhancing hydrophobicity but compromising adhesion to polar surfaces .
Biological Activity
Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, also known as trimethoxy[3-(oxiranylmethoxy)propyl]silane, is a silicon-based compound with significant biological activity. Its unique structure, which combines silane and epoxide functionalities, allows it to engage in various biochemical interactions, making it valuable in multiple applications, particularly in biomolecule immobilization and biosensor development.
- Molecular Formula : C9H20O5Si
- Molecular Weight : Approximately 236.339 g/mol
- CAS Number : 2530-83-8
- Structure : The compound features a silane backbone with three methoxy groups and an epoxide group, which contributes to its reactivity and bonding capabilities.
The biological activity of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane primarily stems from its ability to form strong covalent bonds with biomolecules. This capability is crucial for applications in:
- Drug Delivery Systems : The compound can be utilized to enhance the stability and delivery efficiency of therapeutic agents.
- Biocompatible Coatings : Its reactivity allows for the creation of surfaces that promote cell adhesion and growth, essential for biomedical implants.
The epoxide functionality facilitates interactions with various biomolecules, enhancing its effectiveness in medical applications. This property is particularly useful in developing biosensors where the immobilization of enzymes or antibodies is required.
Toxicological Profile
Research indicates that the compound exhibits low acute toxicity. The following data summarizes key findings regarding its safety profile:
| Exposure Route | LD50 (mg/kg) | Observations |
|---|---|---|
| Oral | 7010 - 16900 | Low toxicity observed |
| Dermal | 6800 | Mild irritant |
| Inhalation | > 2.7 mg/L | No significant toxicity |
In repeated exposure studies, no significant adverse effects were noted at doses up to 1000 mg/kg bw/day, indicating a favorable safety profile for potential applications in medical devices and coatings .
Applications in Research
Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has been extensively studied for its role in surface modification and biomolecule immobilization. Notable research findings include:
- Surface Modification of Nanoparticles : Studies demonstrate that varying concentrations of the compound can significantly affect the functionalization of silica nanoparticles, improving their compatibility with biological systems .
- Biosensor Development : The compound's ability to create stable bonds with enzymes has been leveraged to enhance the sensitivity and specificity of biosensors used in clinical diagnostics.
- Adhesion Promotion : Its application as a coupling agent has shown improvements in adhesion properties when applied to various substrates, making it valuable for industrial applications.
Case Study 1: Drug Delivery Systems
A study investigated the use of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane as a carrier for anticancer drugs. Results indicated enhanced drug loading capacity and controlled release profiles compared to conventional carriers, highlighting its potential in targeted therapy.
Case Study 2: Biocompatible Coatings
In another study focusing on biocompatible coatings for implants, the incorporation of this silane significantly increased cell adhesion rates compared to unmodified surfaces. This finding suggests that it can improve the integration of medical devices within biological tissues.
Q & A
Q. What are the common synthetic routes for preparing trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS)?
GPTMS is typically synthesized via hydrolysis-condensation reactions of precursor silanes. The epoxy-functionalized propyl chain is introduced through alkoxylation or glycidylation of a propyltrimethoxysilane intermediate. Key steps include:
- Hydrolysis : Methoxy groups (-OCH₃) on silicon react with water to form silanol (-Si-OH) groups.
- Condensation : Silanol groups polymerize to form Si-O-Si networks.
- Epoxy Functionalization : The oxirane (epoxy) group is introduced via reaction with epichlorohydrin or glycidyl ether derivatives under controlled pH conditions.
Methodological Note : Reaction monitoring via ¹H NMR (e.g., tracking epoxy proton signals at δ 3.1–3.4 ppm) and FTIR (Si-O-C stretching at ~1,090 cm⁻¹) is critical to confirm successful synthesis .
Q. Which spectroscopic techniques are most effective for characterizing GPTMS and its derivatives?
Data Contradiction Analysis : Overlapping NMR peaks (e.g., methoxy and epoxy protons) can be resolved using 2D NMR (COSY, HSQC) or deuterated solvents. Integration ratios validate stoichiometry .
Advanced Research Questions
Q. How does the reactivity of GPTMS change under highly basic aqueous conditions?
In strongly basic media (pH >12):
- Hydrolysis-Condensation : Methoxy groups hydrolyze rapidly to silanols, forming hybrid silica cages (90% condensation in 9 days).
- Epoxy Ring Opening : Competing pathways generate polyethylene oxide chains, diols, or dioxane species. Full epoxy conversion requires >7 days due to steric hindrance.
- Nanostructure Formation : Light scattering reveals <20 nm clusters, but further growth is limited by incomplete condensation .
Experimental Design : Use ²⁹Si NMR to track Qⁿ (silica) and Tⁿ (organosilane) species. Kinetic studies with pH control (e.g., NaOH) and temperature variations (25–60°C) elucidate reaction mechanisms .
Q. What methodologies are used to study crosslinking mechanisms in GPTMS-based hybrid materials?
GPTMS acts as a crosslinker in sol-gel matrices due to its dual reactivity:
- Epoxy-Nucleophile Reactions : Covalent bonding with amines, thiols, or carboxylates (e.g., in proteins or polymers).
- Silanol Condensation : Formation of Si-O-Si networks.
Q. Methodological Approaches :
- Computational Modeling : Density Functional Theory (DFT) predicts preferential esterification over hydrolysis in glutamic acid residues (ΔG ≈ −15 kcal/mol) .
- Thermal Analysis : DSC/TGA identifies crosslinking exotherms (150–200°C) and thermal stability changes.
- Spectroscopic Monitoring : In-situ FTIR tracks epoxy consumption (1,250 cm⁻¹ decay) and silanol formation (950 cm⁻¹) .
Application Example : In pH-responsive textiles, GPTMS forms durable covalent bonds with polyester fabrics, enabling reversible color changes (ΔCIELAB >10) after 10 washing cycles .
Q. How do conflicting NMR data for GPTMS derivatives inform structural validation?
Conflicts may arise from:
- Dynamic Epoxy Ring Opening : Protons adjacent to epoxy groups (δ 2.5–3.5 ppm) show splitting due to ring strain or solvolysis.
- Stereochemical Variants : Cis/trans isomerism in propyl chains alters coupling constants (J = 6–8 Hz).
Q. Resolution Strategies :
Q. What role does GPTMS play in protein gelation and biocompatible materials?
At neutral pH and >75 mM concentrations, GPTMS esterifies carboxylate residues (e.g., glutamic acid) in proteins, forming crosslinked gels. Key findings include:
- Plasticization : Hydrolyzed silanols (Si-OH) and diols reduce gel brittleness (storage modulus G’ ↓30%).
- 29Si NMR Evidence : Oligomers (T²/T³ species) dominate in protein media, indicating limited condensation .
Methodological Note : Gel permeation chromatography (GPC) and rheology (frequency sweeps) quantify crosslink density and viscoelasticity.
Q. How can computational models predict GPTMS reactivity in hybrid systems?
DFT studies reveal:
- Nucleophilic Attack Preference : Epoxy oxygen (vs. methoxy) reacts preferentially with nucleophiles (e.g., NH₃, ΔE = −20 kcal/mol).
- Solvent Effects : Water stabilizes transition states, accelerating hydrolysis (activation energy Ea ≈ 15 kcal/mol).
Validation : Correlate DFT-predicted reaction pathways with LC-MS/MS data for hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
